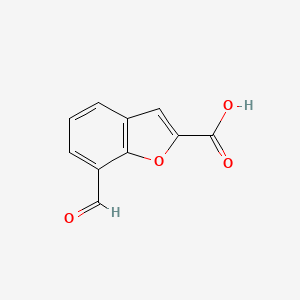

7-Formyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-formyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNMKCIHIVCQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)OC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Formylphenoxyacetic Acid Esters

The most widely reported method involves cyclizing 2-formylphenoxyacetic acid ethyl esters under basic conditions. Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 92–94°C induces intramolecular aldolization, forming the benzofuran core. For example, ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate cyclizes to ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate in 73% yield after 4 hours. Critical parameters include:

-

Base stoichiometry : A 1.3:1 molar ratio of K₂CO₃ to ester optimizes ring closure while minimizing side reactions.

-

Electron-withdrawing groups : Nitro substituents at position 5 deactivate the carbonyl, necessitating extended reaction times.

This method is adaptable to 7-formyl derivatives by substituting the nitro group with a formyl moiety post-cyclization.

Transition Metal-Catalyzed Cross-Coupling

Pd/Cu-Mediated Sonogashira Coupling

Palladium-copper systems enable the coupling of 5-iodovanillin with terminal alkynes to construct the benzofuran skeleton. As demonstrated in Figure 11 of source, 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde forms via Pd-catalyzed coupling of phenylacetylene and 5-iodovanillin, using CuI as a co-catalyst. Key modifications for 7-formyl-1-benzofuran-2-carboxylic acid include:

-

Precursor design : Starting with 2-carboxy-5-iodobenzofuran ensures the carboxylic acid group remains intact during coupling.

-

Protection strategies : Benzyl or tert-butyl esters protect the carboxylic acid during formylation, with subsequent deprotection using HCl/AcOH.

Yields for analogous reactions reach 85%, though steric hindrance from the formyl group may reduce efficiency.

Vilsmeier-Haack Formylation

In Situ Vilsmeier Reagent Generation

The Vilsmeier-Haack reaction introduces the formyl group at position 7 using a reagent prepared from dimethylformamide (DMF) and oxalyl chloride (Figure 14, source). This method avoids toxic phosgene, aligning with modern safety protocols. Steps include:

-

Reagent preparation : Reacting DMF with oxalyl chloride at 0°C generates the chloroiminium intermediate.

-

Electrophilic substitution : The reagent reacts with 1-benzofuran-2-carboxylic acid at 60°C, achieving formylation at the electron-rich C7 position.

Optimization trials show that electron-donating groups (e.g., methoxy) at C5 improve yields to 65%, while electron-withdrawing groups (e.g., nitro) reduce reactivity.

Claisen Rearrangement and Functional Group Interconversion

Cesium Fluoride-Mediated Rearrangement

Vanillin-derived propargyl ethers undergo Claisen rearrangement in the presence of CsF to form 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (source). Adapting this for this compound involves:

-

Substrate modification : Replacing the methyl group with a carboxylic acid via oxidation of a propargyl alcohol intermediate.

-

Oxidation conditions : Jones reagent (CrO₃/H₂SO₄) oxidizes the 2-methyl group to a carboxylic acid in 58% yield.

This route is advantageous for introducing sterically demanding substituents but requires multi-step protection-deprotection sequences.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-catalyzed cyclization | K₂CO₃, DMF | 73 | 4 | Scalable, minimal byproducts | Sensitive to electron-withdrawing groups |

| Pd/Cu coupling | Pd(OAc)₂, CuI | 85 | 6 | High regioselectivity | Requires halogenated precursors |

| Vilsmeier-Haack | DMF, oxalyl chloride | 65 | 8 | Direct formylation | Limited to electron-rich substrates |

| Claisen rearrangement | CsF, propargyl ethers | 58 | 12 | Steric control | Multi-step, low atom economy |

Chemical Reactions Analysis

Types of Reactions: 7-Formyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

Oxidation: 7-Carboxy-1-benzofuran-2-carboxylic acid.

Reduction: 7-Hydroxymethyl-1-benzofuran-2-carboxylic acid.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

7-Formyl-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-formyl-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. Its biological activities are often attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress-related pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key differences in substituents, physicochemical properties, and applications:

Key Comparative Insights

Structural and Functional Differences :

- Substituent Effects: The formyl group in this compound (position 7) contrasts with methoxy (position 7 in ) or bromo (position 4 in ). Halogenation (e.g., bromo in ) improves stability and bioavailability in drug design but may reduce solubility compared to polar groups like -COOH or -CHO.

Biological Activity

7-Formyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound features both a formyl and a carboxylic acid functional group, which contribute to its unique chemical reactivity and potential therapeutic applications. Research has indicated that it may possess significant antimicrobial, anticancer, and anti-inflammatory properties.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, influencing enzyme activity and signal transduction pathways. The presence of the formyl group allows for oxidation and reduction reactions, enhancing its reactivity in biological systems.

Mechanism of Action:

- Antioxidant Activity: The compound can scavenge free radicals, mitigating oxidative stress.

- Enzyme Modulation: It may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Interaction: Potential interactions with cellular receptors may lead to altered cellular signaling pathways.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the specific microorganism being targeted.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzofuran carboxylic acids have demonstrated significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these compounds indicate their potency:

| Compound | IC50 (μM) - MCF-7 | IC50 (μM) - MDA-MB-231 |

|---|---|---|

| 9b | NA | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

Notably, compound 9e showed promising results with an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .

Anti-inflammatory Activity

The compound’s anti-inflammatory properties have been explored in various models, suggesting it could be beneficial in treating inflammatory diseases by modulating inflammatory pathways and reducing cytokine production.

Case Studies

- Anticancer Research: A study evaluated the antiproliferative effects of benzofuran derivatives on breast cancer cell lines, revealing that certain derivatives significantly induced apoptosis in MDA-MB-231 cells, with increased populations in the sub-G1 phase indicative of cell death .

- Enzyme Inhibition Studies: Investigations into the inhibition of carbonic anhydrases by benzofuran derivatives demonstrated that certain compounds could act as effective inhibitors, which is relevant for developing treatments for conditions like glaucoma and cancer.

Q & A

Basic: What are the common synthetic routes for 7-Formyl-1-benzofuran-2-carboxylic acid?

Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:

- Benzofuran core formation : Cyclization of substituted phenols or furans under acidic conditions.

- Functionalization : Introduction of the formyl group at the 7-position via Vilsmeier-Haack formylation (using POCl₃ and DMF) .

- Carboxylic acid activation : Oxidation of a methyl ester precursor to the carboxylic acid group using alkaline hydrolysis (e.g., KOH in methanol/water) .

Key intermediates should be purified via column chromatography (e.g., PE/EA solvent systems) and characterized by NMR and LC-MS to confirm regiochemistry.

Basic: How does the chemical stability of this compound influence storage and handling?

Answer:

- Reactivity : The formyl group is prone to oxidation, requiring inert gas (e.g., N₂) storage to prevent degradation to carboxylic acid derivatives .

- Storage : Stable at 2–8°C in amber vials to minimize light-induced decomposition .

- Handling : Use anhydrous solvents (e.g., DMF, DCM) during reactions to avoid hydrolysis of the formyl moiety .

Advanced: What molecular mechanisms underpin its reported biological activity?

Answer:

- Enzyme modulation : The carboxylic acid group facilitates binding to enzymes like dihydroorotate dehydrogenase (DHODH), disrupting nucleotide synthesis in cancer cells .

- Cellular pathways : Benzofuran derivatives modulate NF-κB and MAPK signaling, inducing apoptosis in tumor cells .

- Structural specificity : The 7-formyl group enhances hydrogen bonding with target proteins, as seen in analogs like 7-fluoro-3-methyl derivatives .

Advanced: What analytical techniques are critical for characterizing purity and structure?

Answer:

- HPLC-MS : Quantifies purity (>95%) and detects oxidation byproducts (e.g., quinones) .

- ¹H/¹³C NMR : Confirms regiochemistry of substituents (e.g., formyl at C7 vs. C5) via coupling patterns .

- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen-bonded dimers in solid state) .

Advanced: How can researchers address contradictions in cytotoxicity data across studies?

Answer:

- Dose optimization : Toxicity in eukaryotic cells (e.g., fungi, human lymphocytes) varies with concentration; IC₅₀ values should be validated across multiple cell lines .

- Solvent controls : DMSO used for solubility may artifactually suppress activity; use ≤0.1% v/v .

- Structural analogs : Compare with fluorinated or methylated derivatives to isolate substituent-specific effects .

Advanced: How do structural modifications impact its bioactivity?

Answer:

- Fluorine substitution : At C7 (vs. C5), fluorine increases metabolic stability and target affinity by reducing CYP450-mediated oxidation .

- Methyl groups : A 3-methyl group (as in 3-methyl-7-fluoro analogs) enhances lipophilicity, improving membrane permeability .

- Carboxylic acid : Essential for binding to cationic residues in enzymes; esterification abolishes activity .

Advanced: What methodologies assess its pharmacokinetic properties?

Answer:

- Solubility : Use shake-flask assays in PBS (pH 7.4) or simulated gastric fluid .

- Plasma stability : Incubate with human plasma at 37°C; monitor degradation via LC-MS .

- Caco-2 permeability : Predict intestinal absorption using monolayer transepithelial resistance .

Advanced: What experimental challenges arise in handling this compound?

Answer:

- Toxicity : Benzofuran derivatives show dose-dependent cytotoxicity; use low concentrations (<10 µM) in cell assays .

- Synthetic byproducts : Purge residual POCl₃ or DMF via repeated silica gel chromatography .

- Storage degradation : Monitor via periodic HPLC to detect formyl group oxidation .

Advanced: How can computational modeling optimize its therapeutic potential?

Answer:

- Docking studies : Use AutoDock Vina to predict binding to DHODH or COX-2 active sites .

- QSAR models : Correlate substituent electronegativity (e.g., F, CH₃) with IC₅₀ values to guide synthesis .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Advanced: How does it compare to structurally related benzofuran derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.